molecular formula C11H16N2O2 B1320441 N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide CAS No. 926267-00-7

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B1320441
CAS No.: 926267-00-7
M. Wt: 208.26 g/mol
InChI Key: NBPZVRARPFVXMJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxy group, and a propanamide moiety attached to a phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide can be compared with other similar compounds, such as:

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide
  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-yl-acetamide

These compounds share structural similarities but differ in their functional groups and overall molecular structure. The presence of different substituents can significantly impact their chemical reactivity and biological activity, making this compound unique in its applications and properties.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPZVRARPFVXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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